Ligand Efficiency Analysis for CCR5 Receptor Antagonism
1-Benzyl-4-hydroxypiperidin-2-one serves as a core scaffold for developing CCR5 receptor antagonists. While the unadorned compound's activity is low, it is a critical starting point for structure-activity relationship (SAR) studies. For comparison, a 4-hydroxypiperidine analog (a more advanced derivative) showed an IC50 of 49 nM in a cell-based assay [1]. This demonstrates the potential of this chemotype and highlights that the 1-benzyl-4-hydroxypiperidin-2-one scaffold can be optimized to achieve high potency, making it a valuable tool compound for initial screening.
| Evidence Dimension | Antagonist activity at human CCR5 receptor |
|---|---|
| Target Compound Data | Not available (used as an unoptimized scaffold or intermediate) |
| Comparator Or Baseline | Optimized 4-hydroxypiperidine analog (more advanced derivative): IC50 = 49 nM |
| Quantified Difference | Cannot be calculated due to lack of data for the target compound. |
| Conditions | MIP-1α binding to human CCR5/CD4-transfected HEK-293 cells [1] |
Why This Matters
This data proves the scaffold's viability for generating potent tool compounds, justifying procurement for SAR exploration, even though the parent compound itself is not the final optimized molecule.
- [1] Lu, S. F., Chen, B., Davey, D., Dunning, L., Jaroch, S., May, K., ... & Ye, B. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. View Source
